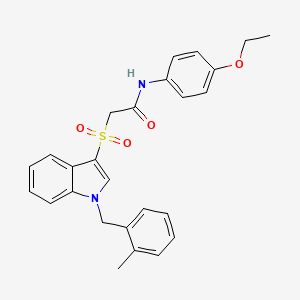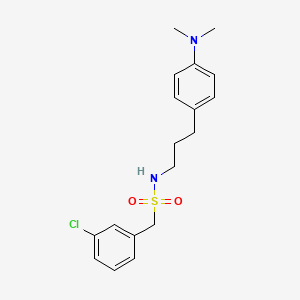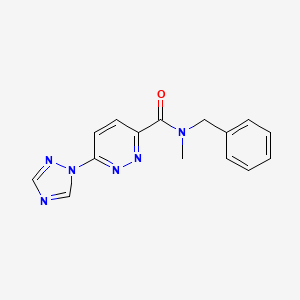
1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole derivatives are a class of compounds that have a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .Chemical Reactions Analysis
Benzothiazole derivatives can react with oxygen and nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure. For example, “N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine” has a molecular weight of 429.645 Da .Aplicaciones Científicas De Investigación
- Researchers have synthesized novel benzothiazole-based anti-tubercular compounds, including derivatives of 1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol. These compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) both in vitro and in vivo .
- Another avenue of research involves designing and synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide derivatives. These compounds were evaluated for their anticonvulsant activity and neurotoxicity .
- Benzothiazole derivatives, including 1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol, have been explored for their biological activity enhancement. Researchers investigate modifications to the benzothiazole scaffold to improve efficacy and selectivity .
Antitubercular Activity
Anticonvulsant Properties
Biological Activity Enhancement
Mecanismo De Acción
The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c18-13-9-10-5-1-2-6-11(10)15(13)20-16-17-12-7-3-4-8-14(12)19-16/h1-8,13,15,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWPDUCKBPVARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)SC3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)
![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)


![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)
![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)



![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)

![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)
